molecular formula C5H14BrN B8208818 Pentylammonium bromide

Pentylammonium bromide

Cat. No.: B8208818
M. Wt: 168.08 g/mol
InChI Key: FECKHSTWGKTQAN-UHFFFAOYSA-N
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Description

Pentylammonium bromide is a quaternary ammonium salt with the chemical formula ( \text{C}5\text{H}{11}\text{NH}_3\text{Br} ). It is commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and efficiency.

Preparation Methods

Pentylammonium bromide can be synthesized through the reaction of pentylamine with hydrobromic acid. The reaction typically involves the following steps:

    Reaction of Pentylamine with Hydrobromic Acid: Pentylamine is reacted with hydrobromic acid to form this compound. [ \text{C}{11}\text{NH}_2 + \text{HBr} \rightarrow \text{C}{11}\text{NH}_3\text{Br} ]

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain pure this compound.

Chemical Reactions Analysis

Pentylammonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.

    Alkylation Reactions: It is used as an alkylating agent in the alkylation of amines and other nucleophiles.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Such as hydroxide ions, cyanide ions, and alkoxide ions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Pentylammonium bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions such as alkylation, oxidation, and reduction.

    Biology: It is used in the preparation of various biological compounds and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of pentylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase.

Comparison with Similar Compounds

Pentylammonium bromide can be compared with other quaternary ammonium salts, such as:

    Tetrabutylammonium bromide: Similar in structure but with butyl groups instead of pentyl groups.

    Tetrahexylammonium bromide: Similar in structure but with hexyl groups instead of pentyl groups.

    Tetrapropylammonium bromide: Similar in structure but with propyl groups instead of pentyl groups.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and effectiveness as a phase transfer catalyst.

Properties

IUPAC Name

pentylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECKHSTWGKTQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentylammonium bromide
Reactant of Route 2
Pentylammonium bromide
Reactant of Route 3
Pentylammonium bromide
Reactant of Route 4
Pentylammonium bromide
Reactant of Route 5
Pentylammonium bromide
Reactant of Route 6
Pentylammonium bromide

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